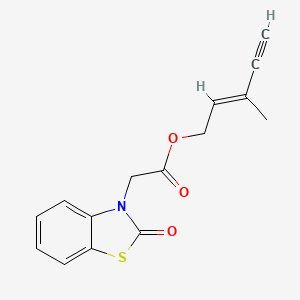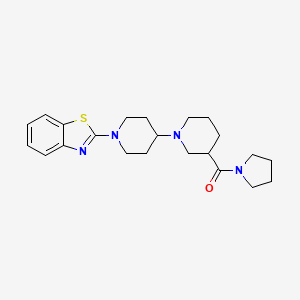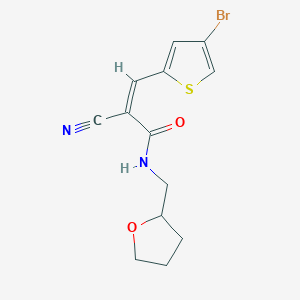
3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, also known as MBTH-MA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is not well understood. However, it has been proposed that this compound may act as a radical scavenger, which could explain its anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to interact with proteins, which could explain its use as a probe for the detection of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, this compound has been shown to protect against oxidative stress and to improve mitochondrial function. However, the exact biochemical and physiological effects of this compound are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to be stable under various conditions, which makes it a useful tool for studying reactive oxygen species. However, one limitation of using this compound is its potential toxicity, which needs to be carefully considered when designing experiments.
Orientations Futures
There are several future directions for the study of 3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. One direction is to further investigate its anti-inflammatory and anti-cancer properties, with the goal of developing new therapeutic agents. Another direction is to explore its potential applications in material science, with the goal of developing new materials with unique properties. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new diagnostic tools and therapies.
Méthodes De Synthèse
3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be synthesized by reacting 3-methyl-2-penten-4-yn-1-ol with 2-mercaptobenzothiazole in the presence of acetic anhydride. The resulting product is then purified through column chromatography. This method has been reported to have a yield of around 70%.
Applications De Recherche Scientifique
3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. In biochemistry, this compound has been used as a probe for the detection of reactive oxygen species. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
[(E)-3-methylpent-2-en-4-ynyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-3-11(2)8-9-19-14(17)10-16-12-6-4-5-7-13(12)20-15(16)18/h1,4-8H,9-10H2,2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPCGUNTENVJAG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)CN1C2=CC=CC=C2SC1=O)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC(=O)CN1C2=CC=CC=C2SC1=O)/C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide](/img/structure/B5367885.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole](/img/structure/B5367887.png)
![4-chloro-N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5367889.png)

![2-[2-(2-chlorophenyl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5367905.png)

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5367933.png)
![1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5367949.png)
![4-[(isopropyl{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B5367958.png)

![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5367973.png)
![3-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5367976.png)
![4-chloro-N-[3-(N-hexanoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5367979.png)
![N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5367983.png)